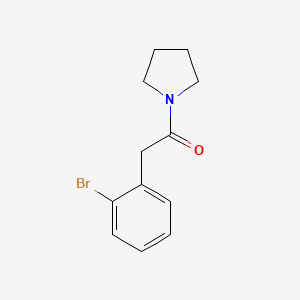

![molecular formula C7H5N3O4S B1473800 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 37162-50-8](/img/structure/B1473800.png)

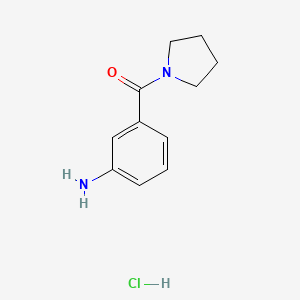

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

説明

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic organic compound . It belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides, which are known for their various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . In a specific study, the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide was reduced, and the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis

The molecular formula of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is C7H5N3O4S . The structure of the compound includes a benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it. These functional groups, such as a halo group at the 7 and 8 positions of the ring, are responsible for the activity of the compound .Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring system can give rise to benzo derivatives . In a specific study, the 3-methyl group was brominated, and the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .科学的研究の応用

-

- Application Summary : 1,2,4-thiadiazine 1,1-dioxide derivatives have attracted researchers’ attention since the early 1940s due to their pharmacological activity . The study of these compounds’ pharmacological activities remains scant and needs further exploration .

- Methods and Procedures : The authors collected all the families that included this nucleus whose biological activities were studied for the period between 1993 and 2020 .

- Results : The review highlighted the most effective compounds and the pharmacological aspects that had not been studied previously .

-

- Application Summary : N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was synthesized and used as a new and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .

- Methods and Procedures : The compound was used as a catalyst in the condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) and various arylaldehydes .

- Results : The study did not provide specific results or outcomes .

- Electro-Organic Synthesis

- Application Summary : A team of scientists from the Max Planck Institute of Chemical Energy Conversion (MPI CEC) demonstrated that the electrochemical conversion of nitro groups provides direct access to the previously understudied class of N-hydroxy heterocycles . This is an innovative structural motif for modern drug discovery .

- Methods and Procedures : The team used electro-organic synthesis as a sustainable and powerful synthetic technique. This method enables highly selective and scalable access by cathodic reduction of easily accessible nitro arenes .

- Results : The team was able to synthesize new highly selective and scalable electro-organic compounds of novel benzo [e]-1,2,4-thiadiazine-1,1-dioxides .

特性

IUPAC Name |

7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGQNQVXNSZYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743592 | |

| Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

CAS RN |

37162-50-8 | |

| Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)

![4-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1473722.png)

![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)

![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)